molecular formula C15H10ClN3O2 B2451175 3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide CAS No. 97458-93-0

3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide

Cat. No.: B2451175
CAS No.: 97458-93-0
M. Wt: 299.71
InChI Key: WLXDCXVMXGIXLL-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide is a useful research compound. Its molecular formula is C15H10ClN3O2 and its molecular weight is 299.71. The purity is usually 95%.
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Scientific Research Applications

  • Biological Screening : A study by Guna, J.V. et al. (2009) involved the synthesis of related compounds, which were tested for biological activity against Gram-positive, Gram-negative bacteria, and fungi. Some products showed moderate activity at a concentration of 50 µg/ml (J.V.Guna, V.N.Patolia, A.U.Patel, D.M.Purohit, 2009).

  • Crystal Structure Analysis : A paper by Chaudhuri, G. et al. (2001) focused on the crystal structure of a substituted 3,4-dihydro-2H-1,4-benzoxazine compound, revealing its conformation and the relationship between its molecular components (G. Chaudhuri, M Helliwell, N. Kundu, 2001).

  • Anti-inflammatory Evaluation : A study by Abd Alla, M.S.M. et al. (2010) synthesized new derivatives of phthalazine and evaluated their anti-inflammatory activities. Some compounds showed comparable activity to indomethacin, a standard anti-inflammatory drug (Mosaad S M abd Alla, M. Hegab, Nageh A Abo Taleb, S. Hasabelnaby, A. Goudah, 2010).

  • Computational Structure-Activity Relationship : Singh, Y. et al. (2009) reported on the computational design and study of novel 3-(4-chlorophenyl)-5-(3hydroxy-4-etoxyphenyl)-4,5-dihydro-1H-pyrazole-1carboxamide. This research improved the understanding of the drug's properties and effects on the human body through simulation analysis (Y. Singh, A. Tomar, R. Das, R. Singh, 2009).

  • Anticancer Activities : Li, Juan et al. (2006) designed and synthesized novel 1,4-disubstituted phthalazines with significant in vitro activity against different cancer cell lines, exceeding the activity of cisplatin, a commonly used chemotherapy drug (Juan Li, Yan-fang Zhao, X. Yuan, Jingjing Xu, P. Gong, 2006).

  • Serotonin-3 Receptor Antagonism : A study by Kuroita, T. et al. (1996) synthesized derivatives of benzoxazine and evaluated them as serotonin-3 receptor antagonists. This research highlighted the potential of these compounds in treating conditions related to serotonin-3 receptor activity (T. Kuroita, M. Sakamori, T. Kawakita, 1996).

  • Aldose Reductase Inhibition : Mylari, B. et al. (1991) explored a novel series of compounds as aldose reductase inhibitors. The research aimed at designing drugs for diabetic complications, showing potent in vitro and in vivo activity (B. Mylari, E. R. Larson, T. A. Beyer, W. Zembrowski, C. Aldinger, M. Dee, T. W. Siegel, D. Singleton, 1991).

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been reported to exhibit antioxidant and immunomodulatory properties .

Biochemical Pathways

Similar compounds have been shown to modulate oxidative stress and inflammatory pathways . For instance, the selenium-containing compound 3-[(4-chlorophenyl)selanyl]-1-methyl-1H-indole (CMI) has been reported to reverse depression-like behavioral alterations, neuroinflammation, and oxidative imbalance induced by acute restraint stress .

Pharmacokinetics

In silico pharmacokinetics analysis of a similar compound, cmi, predicted that it might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .

Result of Action

For instance, CMI has been reported to protect dopaminergic neurons from H2O2-induced stress by lowering reactive oxygen species (ROS) levels and boosting the glutathione system .

Action Environment

For instance, changes in isomer ratios of DDT, a pesticide with a similar chlorinated phenyl ring structure, have been observed in different environmental compartments .

Properties

IUPAC Name

3-(4-chlorophenyl)-4-oxophthalazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O2/c16-9-5-7-10(8-6-9)19-15(21)12-4-2-1-3-11(12)13(18-19)14(17)20/h1-8H,(H2,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLXDCXVMXGIXLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=C(C=C3)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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